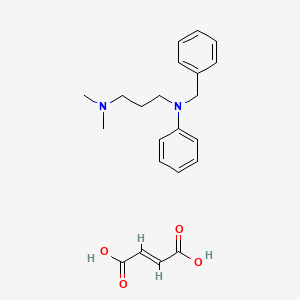
N-Benzyl-N',N'-dimethyl-N-phenyl-1,3-propanediamine fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate: is a chemical compound with a complex structure that includes benzyl, dimethyl, and phenyl groups attached to a propanediamine backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate typically involves multiple steps. One common method is the reductive amination of benzaldehyde with N,N-dimethyl-1,3-propanediamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting intermediate is then reacted with fumaric acid to form the fumarate salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, solvent selection, and purification processes.
化学反応の分析
Types of Reactions: N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
Chemistry: In chemistry, N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: Its structure allows it to interact with specific biological targets, making it useful in drug discovery and development .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may act as inhibitors of certain enzymes or receptors, providing a basis for the development of new drugs .
Industry: Industrially, N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate is used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various applications, including as a catalyst or stabilizer .
作用機序
The mechanism of action of N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by the benzyl and phenyl groups, which can form non-covalent interactions with the target molecules .
類似化合物との比較
Dimethylbenzylamine: This compound has a similar structure but lacks the phenyl group attached to the propanediamine backbone.
N,N-Dimethyl-1,3-propanediamine: This compound is structurally similar but does not contain the benzyl or phenyl groups.
N-Benzyl-N,N-dimethylethylenediamine: This compound has a similar benzyl and dimethyl substitution but differs in the length of the carbon chain.
Uniqueness: N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate is unique due to the presence of both benzyl and phenyl groups, which confer specific chemical and biological properties. These groups enhance its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
特性
CAS番号 |
100196-37-0 |
|---|---|
分子式 |
C22H28N2O4 |
分子量 |
384.5 g/mol |
IUPAC名 |
N'-benzyl-N,N-dimethyl-N'-phenylpropane-1,3-diamine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C18H24N2.C4H4O4/c1-19(2)14-9-15-20(18-12-7-4-8-13-18)16-17-10-5-3-6-11-17;5-3(6)1-2-4(7)8/h3-8,10-13H,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
MYZFZSFPUCHFNJ-WLHGVMLRSA-N |
異性体SMILES |
CN(C)CCCN(CC1=CC=CC=C1)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CN(C)CCCN(CC1=CC=CC=C1)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


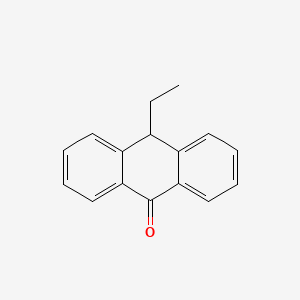
![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)
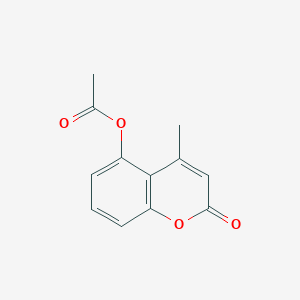
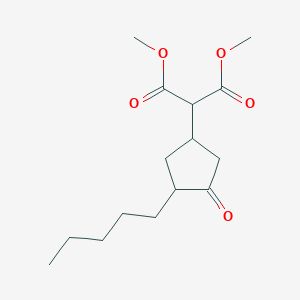
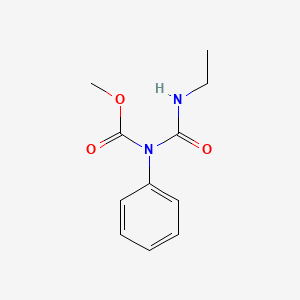
![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)
![5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14333208.png)
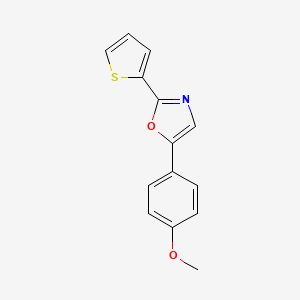
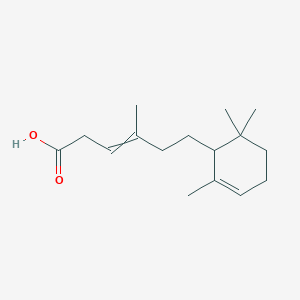
![potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14333218.png)
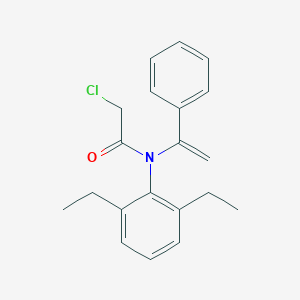
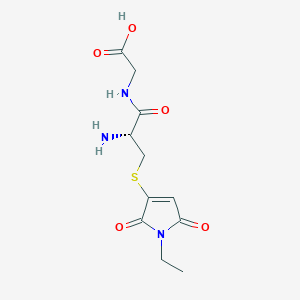
![2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid](/img/structure/B14333244.png)
![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)
